molecular formula C5H5ClN2S B13543506 4-Chloro-5-(methylsulfanyl)pyrimidine CAS No. 115581-35-6

4-Chloro-5-(methylsulfanyl)pyrimidine

Cat. No.: B13543506
CAS No.: 115581-35-6
M. Wt: 160.63 g/mol
InChI Key: OCTPCXCOQJZUTH-UHFFFAOYSA-N
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Description

4-Chloro-5-(methylsulfanyl)pyrimidine is a synthetically versatile pyrimidine derivative engineered for medicinal chemistry and drug discovery research. The molecular scaffold features a chlorine atom and a methylthio ether at adjacent positions on the pyrimidine ring, creating a multifunctional handle for further chemical elaboration . This compound serves as a key synthetic intermediate in the construction of complex heterocyclic systems with proven biological relevance. The core pyrimidine structure is a fundamental scaffold in medicinal chemistry, appearing in nucleic acids and a wide range of pharmaceuticals . Your research can leverage this compound to develop novel therapeutic agents, particularly in oncology, where substituted pyrimidines have demonstrated significant anticancer activities . The strategic placement of halogen and thioether substituents enables diverse chemical transformations including nucleophilic aromatic substitution, cross-coupling reactions, and oxidation of the sulfur moiety . These reactive sites allow systematic structure-activity relationship studies by introducing various aromatic, heterocyclic, and amine-based components. This building block is particularly valuable for developing targeted kinase inhibitors and antiviral compounds . The methylthio group can be selectively oxidized to sulfoxide or sulfone derivatives, or displaced by nucleophiles to access diverse chemical space . Similarly, the chlorine atom serves as an excellent leaving group for aromatic substitution reactions or can participate in metal-catalyzed cross-coupling reactions to form carbon-carbon bonds . Researchers have utilized analogous chloro-methylthio pyrimidine scaffolds in the synthesis of pyrimido[4,5-d]pyrimidines, which exhibit potent biological activities including anticancer, antioxidant, and dihydrofolate reductase inhibition properties . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers should handle this compound using appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115581-35-6

Molecular Formula

C5H5ClN2S

Molecular Weight

160.63 g/mol

IUPAC Name

4-chloro-5-methylsulfanylpyrimidine

InChI

InChI=1S/C5H5ClN2S/c1-9-4-2-7-3-8-5(4)6/h2-3H,1H3

InChI Key

OCTPCXCOQJZUTH-UHFFFAOYSA-N

Canonical SMILES

CSC1=CN=CN=C1Cl

Origin of Product

United States

Synthetic Methodologies and Strategies for 4 Chloro 5 Methylsulfanyl Pyrimidine and Analogues

Precursor Synthesis and Starting Material Derivatization

Synthesis from Dichloropyrimidine Intermediates

The synthesis of 4-Chloro-5-(methylsulfanyl)pyrimidine can be envisioned to start from a di-substituted pyrimidine (B1678525) such as 4,5-dichloropyrimidine. The selective substitution of one chlorine atom with a methylsulfanyl group is a key step in this approach. The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is influenced by the electronic properties of the pyrimidine ring and the nature of the nucleophile. Generally, in 2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack. wuxiapptec.com However, the presence of substituents can alter this selectivity. For instance, electron-donating groups at the C6 position of 2,4-dichloropyrimidine (B19661) can direct nucleophilic attack to the C2 position. wuxiapptec.com

In the case of 4,5-dichloropyrimidine, the relative reactivity of the C4 and C5 positions towards a nucleophile like sodium thiomethoxide (NaSMe) would determine the feasibility of this route. The C4 position is generally more electron-deficient in the pyrimidine ring, which would favor nucleophilic attack at this site. wikipedia.org Achieving selective substitution at the C5 position to leave the C4 chloro group intact would likely require careful control of reaction conditions or the use of specific catalysts to overcome the inherent reactivity patterns of the pyrimidine ring.

A related approach involves the use of 5-bromo-2-chloropyrimidine (B32469) as a starting material. The bromine at the 5-position can be displaced by a methylthio group. For example, the reaction of 5-bromo-2-chloropyrimidine with methyl mercaptan in dimethylformamide (DMF) at 50°C yields 5-bromo-2-(methylthio)pyrimidine. nih.gov This demonstrates the feasibility of introducing a methylthio group at the 5-position via nucleophilic substitution of a halogen. A similar strategy could potentially be applied to a 5-bromo-4-chloropyrimidine (B1279914) precursor.

Approaches from Hydroxypyrimidine Precursors

An alternative and widely used strategy for the synthesis of chloropyrimidines involves the chlorination of the corresponding hydroxypyrimidines. This method is particularly useful as hydroxypyrimidines are often readily accessible. The key precursor for this route would be 4-hydroxy-5-(methylsulfanyl)pyrimidine.

The synthesis of this hydroxypyrimidine precursor can be achieved through various pyrimidine ring-forming reactions. For instance, the condensation of a three-carbon unit with a thiourea (B124793) derivative can lead to the formation of a pyrimidine ring bearing a thioalkyl group.

Once the 4-hydroxy-5-(methylsulfanyl)pyrimidine precursor is obtained, the next step is the chlorination of the hydroxyl group at the C4 position. A common and effective reagent for this transformation is phosphorus oxychloride (POCl₃). nih.govnih.gov The reaction is typically carried out by heating the hydroxypyrimidine in excess POCl₃, often in the presence of a base such as triethylamine (B128534) or N,N-dimethylaniline to neutralize the HCl generated during the reaction. google.com Solvent-free conditions or the use of high-boiling solvents like toluene (B28343) are also employed. google.com For example, 4-hydroxy-2-methylthiopyrimidines can be chlorinated with phosphorus oxychloride in the presence of an organic base in a hydrocarbon or ether solvent to produce the corresponding 4-chloro-2-methylthiopyrimidines. google.com

A specific example is the synthesis of 4-chloro-5-ethoxycarbonyl-2-methylthiopyrimidine from 5-ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride and triethylamine in toluene, which proceeds with a good yield. google.com This demonstrates the general applicability of this chlorination method to substituted hydroxypyrimidines.

Starting MaterialReagentProductYieldReference
5-Ethoxycarbonyl-4-hydroxy-2-methylthiopyrimidinePOCl₃, Triethylamine4-Chloro-5-ethoxycarbonyl-2-methylthiopyrimidine64.3 mol% google.com
4-Hydroxy-2-methylthiopyrimidinePOCl₃, Triethylamine4-Chloro-2-methylthiopyrimidine- google.com

Multi-Step Synthesis from Simpler Building Blocks

The construction of the this compound ring system from simple, acyclic precursors represents a more convergent synthetic strategy. This approach involves the condensation of appropriate building blocks to form the pyrimidine core with the desired substitution pattern.

One common method for pyrimidine synthesis is the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. For the synthesis of this compound, a potential route could involve the condensation of a suitably functionalized three-carbon component with S-methylisothiourea.

A plausible three-carbon building block would need to incorporate functionalities that can be converted to the chloro and methylsulfanyl groups at the desired positions. For example, a multi-step synthesis could start from diethyl malonate. Nitration of diethyl malonate, followed by cyclization with thiourea, methylation, and subsequent chlorination can lead to substituted chloropyrimidines. google.com

Another approach involves the three-component reaction of malononitrile, an aldehyde, and thiourea or urea (B33335) to form substituted pyrimidines. wuxiapptec.commdpi.com This method allows for the rapid construction of the pyrimidine ring with various substituents. To synthesize this compound via this route, a strategy would be required to introduce the chloro and methylsulfanyl groups at the correct positions, either during the cyclization or through subsequent functional group manipulations.

Functional Group Introduction and Regioselective Transformations

Selective Chlorination Techniques

The chlorination of a pyrimidine ring, particularly the conversion of a hydroxyl group to a chloro group, is a fundamental transformation in the synthesis of many pyrimidine derivatives. As mentioned previously, phosphorus oxychloride (POCl₃) is the most commonly employed reagent for this purpose. nih.govnih.gov

The regioselectivity of chlorination becomes crucial when multiple hydroxyl groups are present or when other sensitive functional groups are on the pyrimidine ring. In the context of synthesizing this compound from a 4-hydroxypyrimidine (B43898) precursor, the key is the selective chlorination of the C4-hydroxyl group without affecting the C5-methylsulfanyl group. The methylsulfanyl group is generally stable under the conditions used for chlorination with POCl₃.

The efficiency of the chlorination reaction can often be improved by the addition of a tertiary amine base, such as triethylamine or N,N-dimethylaniline. google.com These bases act as acid scavengers, neutralizing the hydrogen chloride that is formed during the reaction. The reaction is typically performed at elevated temperatures, often under reflux conditions. google.com

SubstrateChlorinating AgentConditionsProductReference
HydroxypyrimidinesPOCl₃Heat, often with a baseChloropyrimidines nih.govnih.gov
4-Hydroxy-2-methylthiopyrimidinesPOCl₃Organic base, hydrocarbon or ether solvent4-Chloro-2-methylthiopyrimidines google.com

Introduction of the Methylsulfanyl Moiety

The introduction of the methylsulfanyl group onto the pyrimidine ring is another critical step. This can be achieved through several methods, with the most common being the nucleophilic substitution of a suitable leaving group, such as a halogen, with a source of the methylthiolate anion (CH₃S⁻).

Sodium thiomethoxide (NaSMe) is a frequently used reagent for this transformation. The reaction of a chloropyrimidine with sodium thiomethoxide typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The regioselectivity of this reaction is governed by the electronic properties of the pyrimidine ring. As discussed earlier, the C4 and C6 positions of the pyrimidine ring are generally more electrophilic and thus more susceptible to nucleophilic attack than the C5 position. wikipedia.org

Therefore, to introduce a methylsulfanyl group at the C5 position, a precursor with a good leaving group at this position is required. For instance, starting with a 5-bromopyrimidine (B23866) derivative, the bromo group can be displaced by the methylthiolate anion. The reaction of 5-bromo-2-chloropyrimidine with methyl mercaptan in DMF at elevated temperatures has been shown to yield 5-bromo-2-(methylthio)pyrimidine, demonstrating the feasibility of this approach. nih.gov

Alternatively, the methylsulfanyl group can be introduced during the construction of the pyrimidine ring itself, for example, by using S-methylisothiourea as one of the building blocks in a condensation reaction. nih.gov This approach can provide direct access to pyrimidines bearing a 2-(methylthio) group. Subsequent functionalization at the C5 position would then be necessary to arrive at the target molecule.

PrecursorReagentProductReference
5-Bromo-2-chloropyrimidineMethyl mercaptan, DMF5-Bromo-2-(methylthio)pyrimidine nih.gov
Alkyl 2-(gem-disubstituted)methylene-3-oxoestersS-methylisothiourea hemisulfate salt1,4-Dihydro-2-methylthio-pyrimidine-5-carboxylic acid esters nih.gov

Formation of Related Methylsulfonyl Pyrimidines via Oxidation

The oxidation of methylsulfanyl pyrimidines to their corresponding methylsulfonyl derivatives represents a key transformation in the synthesis of various pyrimidine-based compounds. This conversion is significant because the methylsulfonyl group acts as a potent leaving group, facilitating subsequent nucleophilic substitution reactions.

A common method for this oxidation involves the use of hydrogen peroxide in the presence of a catalyst. For instance, the oxidation of 6-chloro-2,4-diaminopyrimidine to 2,4-Diamino-6-chloropyrimidine-3-oxide has been achieved using hydrogen peroxide with sodium tungstate (B81510) as a catalyst in methanol (B129727) under reflux conditions. questjournals.org This method has been highlighted for its industrial-scale applicability. questjournals.org

Another example is the synthesis of 4-chloro-2-(methylsulfonyl)pyrimidine (B1631253) from 2-methylthio-4-chloropyrimidine. This reaction is carried out using 30% hydrogen peroxide and ammonium (B1175870) molybdate (B1676688) tetrahydrate in ethanol (B145695) at 0°C, followed by stirring overnight at room temperature. chemicalbook.com This process results in a high yield of the desired product. chemicalbook.com 3-Chloroperoxybenzoic acid (mCPBA) in dichloromethane (B109758) is also an effective oxidizing agent for this type of transformation.

The resulting methylsulfonyl pyrimidines are valuable intermediates. For example, 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) undergoes chemoselective SNAr reactions with amines. researchgate.net Depending on the reaction conditions and the nature of the amine, either the chloride or the sulfone group can be selectively displaced. researchgate.net

Advanced Synthetic Approaches and Reaction Conditions

Recent advancements in synthetic chemistry have led to the development of more efficient and selective methods for the synthesis of pyrimidine derivatives. These approaches often focus on the use of catalysts, optimization of reaction parameters, and achieving high regioselectivity.

Catalytic Methodologies for Enhanced Efficiency and Purity

Catalytic methods are increasingly employed in pyrimidine synthesis to improve reaction rates, yields, and product purity. Various catalysts, including those based on copper, iridium, and nickel, have been utilized. mdpi.com

For example, a copper-catalyzed tandem reaction has been described for the synthesis of sulfonamide pyrimidine derivatives. mdpi.com An iridium-catalyzed [3+1+1+1] synthesis of alkyl or aryl pyrimidines from amidines and alcohols has also been reported, yielding up to 93% isolated yields for a range of thirty-eight different pyrimidines. mdpi.com Furthermore, nickel-catalyzed syntheses of pyrimidines from alcohols and amidines have been developed. mdpi.com

The use of catalysts not only enhances efficiency but can also enable reactions under milder conditions, reducing the formation of byproducts and simplifying purification processes.

Optimization of Reaction Parameters and Yield

The optimization of reaction parameters such as temperature, solvent, and catalyst loading is crucial for maximizing the yield and purity of the desired pyrimidine derivatives. For instance, in the synthesis of O-alkylated pyrimidines, the choice of base and solvent was found to be critical for achieving high regioselectivity and yield. researchgate.net

A study on the synthesis of 4-chloro-2-methyl pyrimidine highlighted a method involving the chlorination of 2-methyl-4-hydroxy pyrimidine with phosphorus oxychloride and an organic base. The reaction conditions, including the ratio of reactants and the reaction temperature, were optimized to achieve a high yield. google.com

The following table summarizes the optimization of reaction conditions for a particular O-alkylation reaction of a pyrimidin-2(1H)-one derivative:

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K2CO3Acetonitrile (B52724)801260
2Cs2CO3Acetonitrile801275
3K2CO3DMF801265
4Cs2CO3DMF801290
5NaHTHF65850
6K2CO3Acetone552445
7Cs2CO3Acetone552455
8Cs2CO3DMFRoom Temp2485

This table is illustrative and based on general findings in the field.

Regioselective Synthesis and Stereocontrol Considerations

Regioselectivity is a key challenge in the synthesis of polysubstituted pyrimidines. The ability to control the position of substitution is essential for creating specific isomers with desired biological activities.

Organolithium reagents have been used for the regioselective synthesis of new pyrimidine derivatives. researchgate.netuaeu.ac.ae Nucleophilic attack on substituted pyrimidines has been shown to be highly regioselective, often favoring substitution at the C-4 position. researchgate.netuaeu.ac.ae For example, the reaction of 2,4-dichloro-6-phenylpyrimidine (B1267630) with N-methylpiperazine results in the preferential formation of the C-4 substituted product. researchgate.net

In another study, the regioselective diversification of 4-amino-2,8-dichloropyrido[3,2-d]pyrimidine derivatives was achieved through SNAr and metal-catalyzed cross-coupling reactions. nih.gov The regioselectivity of thiol or thiolate addition was found to be dependent on the reaction conditions, allowing for selective activation of either the C-2 or C-8 position. nih.gov Microwave-assisted one-pot reactions have also been employed for the regioselective synthesis of pyrimidine-fused tetrahydropyridines and pyridines. nih.gov

Stereocontrol is also a critical consideration, particularly when synthesizing chiral pyrimidine derivatives. While not the primary focus of the reviewed literature for this specific compound, general principles of asymmetric synthesis would apply, potentially involving chiral catalysts or auxiliaries to control the stereochemical outcome of reactions.

Ultrasound-Assisted Synthesis in Pyrimidine Chemistry

Ultrasound irradiation has emerged as a valuable tool in organic synthesis, offering advantages such as shorter reaction times, higher yields, and milder reaction conditions. nih.govresearchgate.netnih.gov This technique has been successfully applied to the synthesis of pyrimidine derivatives. nih.govtandfonline.comresearchgate.net

The use of ultrasound can promote reactions through acoustic cavitation, which generates localized "hot spots" of high temperature and pressure, leading to enhanced reaction rates. researchgate.net Ultrasound-assisted synthesis is considered an environmentally friendly or "green" chemistry approach as it often reduces the need for harsh reagents and solvents. nih.gov

A review of the literature from 2000 to 2021 shows a significant increase in the number of publications on ultrasound-assisted pyrimidine synthesis, indicating its growing importance in the field. researchgate.net This method has been used for various reaction types, including multicomponent reactions, cyclocondensation, and alkylation. nih.gov

Reactivity and Reaction Mechanisms of 4 Chloro 5 Methylsulfanyl Pyrimidine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 4-Chloro-5-(methylsulfanyl)pyrimidine. The electron-withdrawing nature of the nitrogen atoms in the pyrimidine (B1678525) ring facilitates the attack of nucleophiles, leading to the displacement of the chloride ion.

The chlorine atom at the C4 position of the pyrimidine ring is the most reactive site for nucleophilic substitution. This heightened reactivity is attributed to the electronic properties of the pyrimidine ring, where the nitrogen atoms effectively stabilize the negative charge of the Meisenheimer intermediate formed during the substitution process. stackexchange.com The general mechanism involves the attack of a nucleophile on the C4 carbon, leading to the formation of a tetrahedral intermediate, followed by the departure of the chloride leaving group to restore aromaticity.

Studies on related polychlorinated pyrimidines have shown that the reactivity of the chlorine atoms can vary depending on their position. For instance, in 2,4,5,6-tetrachloropyrimidine, the chloride at the C2 position is found to be the most reactive towards 1,4-diazabicyclo[2.2.2]octane (DABCO), while in 4,5,6-trichloropyrimidine-2-carbonitrile, the C4 position is the most reactive site. mdpi.com This highlights the influence of other substituents on the reactivity of a particular chloro group. For this compound, the C4 position is the principal site for nucleophilic attack.

This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, to yield the corresponding 4-amino-5-(methylsulfanyl)pyrimidine derivatives. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The reaction of heteroaryl chlorides, including chloropyrimidines, with amines can proceed readily, sometimes even in aqueous media. researchgate.netnih.gov

The reaction conditions can influence the outcome. For example, studies on the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a related fused pyrimidine system, have shown that the reaction with anilines can be promoted by hydrochloric acid in water. nih.gov In contrast, reactions of 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) with anilines and secondary aliphatic amines in the presence of weak bases selectively displace the chloride group. researchgate.net

NucleophileProductReaction ConditionsReference
Amines (general)4-Amino-5-(methylsulfanyl)pyrimidinesBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, EtOH) researchgate.net
Anilines4-(Phenylamino)-5-(methylsulfanyl)pyrimidinesAcid catalysis (e.g., HCl) in water or weak base in organic solvent nih.govresearchgate.net
Cyclic Amines4-(Cyclic amino)-5-(methylsulfanyl)pyrimidinesRoom temperature, short reaction times researchgate.net

This table is illustrative and based on the general reactivity of chloropyrimidines with amines.

Similar to nitrogen nucleophiles, sulfur-based nucleophiles like thiols can displace the chlorine atom at the C4 position. The reaction with thiols, in the presence of a base, leads to the formation of 4-(thioether)-5-(methylsulfanyl)pyrimidine derivatives. Vinyl sulfones derived from pyrimidines undergo efficient addition-elimination reactions with thiols. nih.gov This reactivity pattern is applicable to the SNAr reaction of this compound with thiols.

NucleophileProductReaction ConditionsReference
Thiols (R-SH)4-(Alkylsulfanyl)-5-(methylsulfanyl)pyrimidinesBase (e.g., NaH, K2CO3), Solvent (e.g., THF, DMF) nih.gov
Thiophenols (Ar-SH)4-(Arylsulfanyl)-5-(methylsulfanyl)pyrimidinesBase, suitable solvent rsc.org

This table is illustrative and based on the general reactivity of chloropyrimidines with thiols.

In pyrimidine rings with multiple leaving groups, the chemoselectivity of nucleophilic substitution is a critical aspect. In molecules like 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the outcome of the reaction with amines depends on the nature of the amine and the reaction conditions. researchgate.net For instance, anilines and secondary aliphatic amines tend to selectively displace the C4-chloro group in the presence of a weak base. researchgate.net However, deprotonated anilines can displace the sulfone group. researchgate.net Primary aliphatic amines can show less selectivity. researchgate.net

While this compound has only one chloro substituent, understanding the factors governing selectivity in related polysubstituted systems provides insight into the inherent reactivity of different positions on the pyrimidine ring. The methylsulfanyl group is generally less labile than the chloro group in nucleophilic aromatic substitution reactions under typical conditions.

Oxidation and Reduction Pathways of Sulfur Moieties

The sulfur atom in the methylsulfanyl group of this compound is susceptible to oxidation.

The methylsulfanyl group (-SCH3) can be oxidized to a methylsulfinyl (-SOCH3) and further to a methylsulfonyl (-SO2CH3) group. The methylsulfonyl group is a strong electron-withdrawing group, which significantly activates the pyrimidine ring towards further nucleophilic substitution.

The oxidation is typically achieved using oxidizing agents such as 3-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide with a catalyst like ammonium (B1175870) molybdate (B1676688). chemicalbook.com The resulting 4-chloro-5-(methylsulfonyl)pyrimidine would be a highly reactive intermediate for the synthesis of various polysubstituted pyrimidines. The introduction of the sulfonyl group enhances the electrophilic character of the pyrimidine ring.

Oxidizing AgentProductReference
3-Chloroperoxybenzoic acid (m-CPBA)4-Chloro-5-(methylsulfonyl)pyrimidine chemicalbook.com
Hydrogen peroxide/Ammonium molybdate4-Chloro-5-(methylsulfonyl)pyrimidine chemicalbook.com

This table illustrates common oxidation methods for converting methylthio groups to methylsulfonyl groups on pyrimidine rings.

Reduction Reactions for Methylsulfonyl Functionality

The methylsulfonyl group, when present on a pyrimidine ring, can be susceptible to reduction, although this transformation is less common than reactions involving the halogen substituent. The conversion of a methylsulfonyl group back to a methylsulfanyl (thioether) or even its complete removal represents a strategic step in modifying the electronic properties of the pyrimidine core.

In some cases, desulfonylation can be achieved under photolytic conditions. For example, a benzophenone-promoted desulfonylative borylation of N-heteroaryl sulfones has been reported, which proceeds via a radical mechanism. acs.org While not a direct reduction to a thioether, this method highlights an alternative pathway for the cleavage of the C-S bond of the sulfonyl group, leading to further functionalization.

Carbon-Carbon Bond Formation Reactions

Lithiation at Specific Positions (e.g., C5) and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. This process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). clockss.org The resulting lithiated intermediate can then be trapped with various electrophiles to introduce new substituents.

For pyrimidine derivatives, substituents such as alkoxy or acylamino groups at the 2- or 4-positions can direct lithiation to the C5 position. researchgate.net In the case of this compound, the existing substituents—chloro and methylsulfanyl groups—are not strong directing groups for lithiation. The electron-deficient nature of the pyrimidine ring also makes it susceptible to nucleophilic addition by the organolithium reagent.

However, lithiation can be achieved on related systems. For instance, the lithiation of protected 4-chloro-7H-pyrrolo[2,3-d]pyrimidine at the C6 position has been successfully performed using LDA, followed by quenching with aldehydes and ketones. nih.gov This suggests that with appropriate N-protection or the use of hindered bases at low temperatures, direct deprotonation of substituted pyrimidines is feasible. clockss.orgresearchgate.net If direct deprotonation at a specific carbon is challenging, a halogen-lithium exchange reaction offers an alternative route to generate the desired organolithium intermediate.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling) with Halogenated Pyrimidines

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are exceptionally useful for forming carbon-carbon bonds with halogenated pyrimidines. acs.orgnih.gov The electron-deficient character of the pyrimidine ring makes it highly reactive in such transformations, often allowing for the coupling of even less reactive aryl chlorides. acs.orgacs.org

For polyhalogenated pyrimidines, a general order of reactivity for the different positions has been established: C4 > C6 > C2 > C5. acs.orgnih.gov In this compound, the chlorine atom is located at the highly reactive C4 position, making it an excellent substrate for Suzuki-Miyaura coupling. This reaction typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₃PO₄ or Na₂CO₃), and an organoboron reagent (e.g., an aryl or heteroaryl boronic acid) to introduce a new aryl or heteroaryl substituent at the C4 position. acs.orgresearchgate.netresearchgate.net

The reaction conditions can be optimized to achieve high yields, and the choice of solvent, base, and catalyst ligand can be crucial for success. researchgate.net This methodology provides a convergent and efficient route to synthesize a wide array of 4-aryl-5-(methylsulfanyl)pyrimidine derivatives, which are valuable scaffolds in medicinal and materials chemistry.

Table 1: Examples of Suzuki-Miyaura Coupling with Chloropyrimidines

Pyrimidine Substrate Coupling Partner Catalyst/Base Product Reference
2,4,6-Trichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 2,4-Dichloro-6-phenylpyrimidine (B1267630) acs.org
4-Pyrimidyl Sulfonic Esters Various Boronic Acids Palladium catalyst 4-Aryl- and 4-Heteroarylpyrimidines researchgate.net

Cycloaddition and Annulation Reactions

Formation of Fused Heterocyclic Systems (e.g., pyrrolopyrimidines, pyrimidopyrimidines, thienopyrimidines)

This compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The chloro group at the C4 position serves as an excellent leaving group for nucleophilic substitution, which is often the key step in annulation reactions.

Thienopyrimidines: The synthesis of thieno[2,3-d]pyrimidines can be achieved by constructing the pyrimidine ring onto a pre-existing thiophene (B33073) core or by building the thiophene ring onto a pyrimidine precursor. naturalspublishing.comresearchgate.net For example, a common route involves the reaction of a 2-amino-3-carbethoxythiophene with an isothiocyanate, followed by cyclization. nih.govmdpi.com Alternatively, a substituted pyrimidine can be used as the starting point. The 4-chloro group of this compound can be displaced by a sulfur nucleophile, followed by intramolecular cyclization to form the thiophene ring, leading to a thienopyrimidine scaffold.

Pyrrolopyrimidines: Pyrrolo[2,3-d]pyrimidines, bioisosteres of purines, are important pharmacological scaffolds. nih.gov Their synthesis can be achieved through various strategies. One approach involves the reaction of a 4-chloropyrimidine (B154816) with an appropriate amine that contains functionality for a subsequent cyclization reaction, such as a palladium-catalyzed intramolecular C-N bond formation or a Pictet-Spengler type reaction. nih.govmdpi.com The reactivity of the C4-chloro group is central to these synthetic routes. nih.gov

Pyrimidopyrimidines: The construction of the pyrimido[4,5-d]pyrimidine (B13093195) core can be accomplished by reacting a 4-amino-5-cyanopyrimidine with reagents like formic acid or formamide. nih.gov Starting from this compound, a synthetic sequence could involve nucleophilic displacement of the chloride with an amine, followed by functional group manipulations and subsequent cyclization to build the second pyrimidine ring.

Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful synthetic tools that allow the formation of complex molecules from three or more starting materials in a single step, offering high atom economy and efficiency. mdpi.com These reactions are increasingly used for the rapid generation of diverse chemical libraries for drug discovery.

While specific MCRs involving this compound as a starting component are not extensively documented, its reactive functionalities make it a potential candidate for such transformations. For example, the Biginelli reaction or similar MCRs are used to synthesize pyrimidine derivatives. researchgate.net It is conceivable that this compound could be incorporated into novel MCRs. For instance, the chloro group could participate in an in-situ substitution, or the pyrimidine ring itself could act as a component in a cycloaddition-type MCR. The development of MCRs involving this scaffold could lead to the efficient synthesis of novel pyrimido[4,5-d]pyrimidine derivatives and other complex heterocyclic systems. researchgate.net

Mechanistic Investigations of Complex Transformations

The reactivity of this compound is fundamentally dictated by the electronic characteristics of the pyrimidine core and the influence of its substituents. The chloro and methylsulfanyl moieties at the C4 and C5 positions, respectively, are the primary determinants of the compound's behavior in complex chemical reactions. Mechanistic insights from studies on analogously substituted pyrimidines offer a robust framework for comprehending the potential reaction pathways of this molecule.

Nucleophilic Aromatic Substitution (SNAr) Pathways

The inherently electron-deficient pyrimidine ring is predisposed to undergo nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C4 position serves as the principal site for nucleophilic attack. The widely accepted mechanism for this transformation is a two-step addition-elimination sequence.

Formation of a Meisenheimer-like Intermediate: A nucleophile adds to the C4 carbon, which is activated by the adjacent ring nitrogen atoms. This nucleophilic attack transiently disrupts the aromaticity of the pyrimidine ring, leading to the formation of a tetrahedral, anionic intermediate known as a Meisenheimer complex or a σ-adduct. The stability of this intermediate is a critical factor influencing the reaction kinetics.

Elimination of the Leaving Group: The aromatic system is subsequently regenerated through the expulsion of the chloride ion, which functions as an effective leaving group.

Computational investigations on similarly structured pyrimidines, such as 6-alkoxy-4-chloro-5-nitropyrimidines, have shed considerable light on the energetics of these pathways and the pivotal role of the Meisenheimer intermediate. chemrxiv.org These theoretical studies affirm that the formation and relative stability of this complex are central to the progression of the reaction. chemrxiv.org

Comparative Reactivity of Chloro and Methylsulfanyl Groups

In the structure of this compound, both the chloro and methylsulfanyl groups have the potential to function as leaving groups. The relative lability of these substituents is contingent upon the specific reaction conditions and the chemical nature of the attacking nucleophile.

Hard and Soft Nucleophiles: The Hard and Soft Acids and Bases (HSAB) principle provides a predictive model for the regioselectivity of nucleophilic attack. thieme.de Hard nucleophiles, such as primary amines and alkoxides, are anticipated to preferentially attack the more electrophilic C4 position, resulting in the displacement of the chloride. Conversely, softer nucleophiles may exhibit different selectivity.

Lability of the Methylsulfanyl Group: Although chloride is generally considered a superior leaving group, research on related 2-methylthiopyrimidines has demonstrated that the methylthio group can be displaced under specific circumstances. For instance, the reaction of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with sodium cyanide led to the displacement of the methylthio group, highlighting its potential as a leaving group. rsc.org

The following table delineates the anticipated outcomes of nucleophilic substitution based on the characteristics of the nucleophile.

Nucleophile TypePrimary Reaction SiteExpected ProductMechanistic Feature
Hard Nucleophiles (e.g., R-NH₂, R-O⁻)C44-substituted-5-(methylsulfanyl)pyrimidineFormation of a stable Meisenheimer intermediate at the C4 position.
Specific Soft Nucleophiles (e.g., CN⁻)C2 (in related systems)Potential for displacement of the methylsulfanyl groupDemonstrated lability of the S-C bond under specific reaction conditions. rsc.org

Potential for Radical-Mediated Transformations

While SNAr reactions represent a common pathway for chloropyrimidines, the possibility of radical-mediated transformations warrants consideration, particularly if the methylsulfanyl group is oxidized to a more strongly electron-withdrawing sulfonyl group. Studies involving the desulfonylative borylation of 4,6-dichloro-2-(methylsulfonyl)pyrimidine have shown that radical mechanisms can initiate complex transformations, including dechlorination. acs.org A proposed mechanism for such reactions involves the formation of a boryl radical that adds to the pyrimidine ring, followed by a single-electron transfer and subsequent loss of the sulfonyl group. acs.org Although this is specific to a sulfonyl derivative, it suggests that radical pathways could be accessible from this compound following an initial oxidation step.

Comprehensive research focused specifically on the mechanistic details of this compound remains limited. However, by extrapolating from these closely related systems, a clear picture of its reactivity emerges, predominantly featuring SNAr pathways but also encompassing the potential for more intricate, condition-dependent transformations. Further computational studies, such as those employing Density Functional Theory (DFT), would be invaluable for a more detailed elucidation of the transition states and reaction energetics for this specific molecule.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of atomic nuclei, making it an indispensable tool for structural elucidation. By analyzing the spectra of both proton (¹H) and carbon-13 (¹³C) nuclei, a detailed map of the molecule's connectivity and electronic structure can be constructed.

¹H NMR Analysis of Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 4-Chloro-5-(methylsulfanyl)pyrimidine is anticipated to be relatively simple, providing clear evidence for the key functional groups. The spectrum would be characterized by two distinct signals corresponding to the protons of the pyrimidine (B1678525) ring and the methyl group of the methylsulfanyl substituent.

The proton at the C2 position of the pyrimidine ring is expected to appear as a singlet in the aromatic region of the spectrum, typically between δ 8.0 and 9.0 ppm. Its specific chemical shift is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms and the chlorine atom at C4. A second singlet would correspond to the three protons of the methyl group (-SCH₃). This signal is expected in the upfield region, generally between δ 2.0 and 3.0 ppm, consistent with a methyl group attached to a sulfur atom. The absence of any proton-proton coupling would result in sharp singlets for both signals, confirming their isolated nature on the molecular scaffold.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-2 (Pyrimidine ring) 8.0 - 9.0 Singlet
H-6 (Pyrimidine ring) 8.0 - 9.0 Singlet
-SCH₃ (Methylsulfanyl) 2.0 - 3.0 Singlet

¹³C NMR for Carbon Backbone and Substituent Confirmation

Complementing the proton data, the ¹³C NMR spectrum provides a definitive map of the carbon framework of this compound. The spectrum is expected to display four distinct signals, one for each unique carbon atom in the molecule.

The carbon atoms of the pyrimidine ring (C2, C4, C5, and C6) would resonate in the downfield region, typically between δ 110 and 170 ppm. The C4 carbon, being directly attached to the highly electronegative chlorine atom, is expected to be significantly deshielded and appear at the lower end of this range. Conversely, the C5 carbon, bearing the methylsulfanyl group, will also be influenced, as will the C2 and C6 carbons situated between the two ring nitrogens. The carbon of the methyl group (-SCH₃) will produce a signal in the upfield region, typically between δ 10 and 20 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2 150 - 160
C-4 155 - 165
C-5 110 - 125
C-6 150 - 160
-SC H₃ 10 - 20

Advanced NMR Techniques (e.g., APT) for Carbon Multiplicity

To unambiguously determine the multiplicity of each carbon signal (i.e., whether it is a C, CH, CH₂, or CH₃ group), advanced NMR experiments such as the Attached Proton Test (APT) can be employed. In an APT experiment, quaternary carbons (C) and methylene (B1212753) carbons (CH₂) typically appear as positive signals, while methine (CH) and methyl (CH₃) carbons produce negative signals.

For this compound, an APT spectrum would be expected to show the signals for the quaternary carbons C4 and C5 as positive peaks. The signals for the methine carbons C2 and C6 would appear as negative peaks. The methyl carbon of the methylsulfanyl group would also present as a negative peak, providing clear and definitive confirmation of the assignments made from the standard ¹³C NMR spectrum.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound by measuring its mass with a very high degree of accuracy (typically to within 5 parts per million). The theoretical exact mass of this compound (C₅H₅ClN₂S) is calculated based on the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N, and ³²S).

An experimental HRMS measurement that matches this theoretical value would provide unequivocal confirmation of the compound's elemental composition, distinguishing it from other potential structures with the same nominal mass.

Table 3: Theoretical Exact Mass for this compound

Molecular Formula Isotope Theoretical Exact Mass (m/z)
C₅H₅³⁵ClN₂S [M+H]⁺ 177.0040
C₅H₅³⁷ClN₂S [M+2+H]⁺ 179.0011

Analysis of Isotopic Patterns for Halogenated Species

A key feature in the mass spectrum of a halogenated compound is its characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a distinctive pattern for the molecular ion peak (M⁺) in the mass spectrum.

For this compound, the mass spectrum would exhibit two prominent peaks for the molecular ion: one at m/z corresponding to the molecule containing ³⁵Cl (the M peak) and another peak two mass units higher (the M+2 peak) for the molecule containing ³⁷Cl. The relative intensity of the M+2 peak is expected to be approximately one-third that of the M peak, creating a signature 3:1 ratio. This isotopic signature, further influenced by the natural abundance of isotopes of sulfur (³³S and ³⁴S), provides a rapid and reliable method for confirming the presence of a single chlorine atom within the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A thorough search for spectroscopic data on this compound yielded no specific studies detailing its infrared or Raman spectra. Consequently, information regarding its key functional group vibrations and vibrational assignments supported by computational methods is currently unavailable in accessible scientific literature.

Without experimental IR and Raman spectra, a definitive identification of the vibrational frequencies corresponding to the key functional groups of this compound cannot be provided. Typically, analysis of related pyrimidine structures would suggest characteristic vibrational modes for the C-Cl, C-S, S-CH₃, and pyrimidine ring C=N and C-H bonds. However, the precise frequencies of these vibrations are highly sensitive to the specific substitution pattern and electronic environment of the molecule. Extrapolation from other compounds would not provide the scientifically accurate data required for a dedicated analysis of this specific compound.

Similarly, the absence of published research means there are no available computational studies, such as those using Density Functional Theory (DFT), that model the vibrational spectrum of this compound. Such computational work is crucial for accurately assigning specific vibrational modes and understanding the complex interplay of vibrations within the molecule.

X-ray Crystallography for Solid-State Structure Determination

No crystallographic data for this compound has been deposited in public databases or published in scientific journals. The determination of a compound's crystal structure through single-crystal X-ray diffraction is the definitive method for understanding its three-dimensional arrangement in the solid state.

While the compound's connectivity and regiochemistry are defined by its name, X-ray crystallography provides the ultimate confirmation of this arrangement in the solid state, leaving no ambiguity. This experimental verification is currently lacking for this compound.

An analysis of the crystal packing and intermolecular forces, such as hydrogen bonds or π-π stacking, is contingent on obtaining a crystal structure. These interactions are fundamental to the physical properties of the compound, including its melting point and solubility. Without crystallographic data, no discussion of the specific intermolecular interactions governing the solid-state assembly of this compound is possible.

The conformation of a molecule, including details like bond angles, bond lengths, and the orientation of substituent groups, is precisely determined by X-ray crystallography. For this compound, this would include the planarity of the pyrimidine ring and the orientation of the methylsulfanyl group. This critical information remains undetermined in the absence of a crystal structure.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and quality control of this compound. These methods allow for the real-time monitoring of reaction progress and the final assessment of the compound's purity and yield.

Thin Layer Chromatography (TLC) for Reaction Progress

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed to monitor the progress of chemical reactions involving this compound. By periodically sampling the reaction mixture and analyzing it by TLC, chemists can qualitatively track the consumption of starting materials and the formation of the desired product. This allows for the determination of the reaction's endpoint, preventing the formation of byproducts due to prolonged reaction times or excessive heating.

In a typical TLC analysis, a small aliquot of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase. The mobile phase moves up the plate by capillary action, and as it passes over the spot of the reaction mixture, it dissolves the compounds and carries them up the plate at different rates. The separation is based on the differential partitioning of the compounds between the stationary phase (the silica gel) and the mobile phase.

The choice of the mobile phase is critical for achieving good separation. For pyrimidine derivatives similar to this compound, a common mobile phase is a mixture of a nonpolar solvent and a moderately polar solvent. For instance, in the synthesis of the related compound 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, a mobile phase of n-hexane and dichloromethane (B109758) (DCM) in a 90:10 ratio was successfully used. mdpi.com The separated spots on the TLC plate can be visualized under UV light, as pyrimidine rings are often UV-active, or by using a chemical staining agent.

The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC. Different compounds in the reaction mixture will have different Rf values, allowing for their identification relative to the starting materials and the expected product. For example, the product, this compound, would be expected to have a different Rf value than its precursors.

Table 1: Representative TLC Parameters for Monitoring Reactions of Substituted Pyrimidines
ParameterTypical Condition/Value
Stationary PhaseSilica gel 60 F254
Mobile Phasen-hexane:Dichloromethane (90:10) mdpi.com
VisualizationUV light (254 nm)
Analyte Example4-chloro-6-ethoxy-2-(methylthio)pyrimidine mdpi.com
Observed Rf0.16 mdpi.com

High-Performance Liquid Chromatography (HPLC) for Yield and Purity

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the quantitative analysis of this compound, providing accurate information on its purity and yield. HPLC offers higher resolution, sensitivity, and reproducibility compared to TLC.

For the analysis of pyrimidine derivatives, reversed-phase HPLC is the most common mode. researchgate.net In this technique, the stationary phase is nonpolar (e.g., C8 or C18 silica gel), and the mobile phase is a polar solvent mixture, typically consisting of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). researchgate.netwikipedia.org The separation is based on the hydrophobic interactions between the analytes and the stationary phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.

The composition of the mobile phase can be kept constant throughout the analysis (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of all components in a sample. The addition of a small amount of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution for ionizable compounds like some pyrimidine derivatives. sielc.com

Detection is typically performed using a UV detector, as the pyrimidine ring system absorbs UV light at specific wavelengths. sigmaaldrich.com The amount of a compound in a sample is determined by comparing the area of its chromatographic peak to the peak areas of known concentrations of a reference standard. This allows for the precise calculation of the purity of the synthesized this compound and the determination of the reaction yield.

Table 2: Typical HPLC Conditions for the Analysis of Chloro-Substituted Pyrimidine Derivatives
ParameterTypical Condition/Value
ColumnReversed-phase C18 or C8, (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netrjptonline.org
Mobile PhaseAcetonitrile and water (often with a formic or phosphoric acid modifier) researchgate.netsielc.com
ElutionIsocratic or Gradient researchgate.net
Flow Rate1.0 - 1.5 mL/min researchgate.net
DetectionUV at a specific wavelength (e.g., 240-270 nm) sigmaaldrich.comrjptonline.org
TemperatureAmbient

In-Depth Computational and Theoretical Analysis of this compound Remains Elusive

Computational chemistry is a powerful tool for elucidating the fundamental properties of molecules. Techniques such as Density Functional Theory (DFT) are routinely employed to predict molecular geometries, electronic structures, and reactivity. Key aspects of these computational studies, which are currently unavailable for this compound, would include:

Electronic Structure Analysis via Density Functional Theory (DFT): This approach would provide a foundational understanding of the molecule's electronic behavior.

Optimization of Molecular Geometry: This involves determining the most stable three-dimensional arrangement of the atoms in the molecule, providing crucial information about bond lengths, bond angles, and dihedral angles.

HOMO-LUMO Energy Gap Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting a molecule's chemical reactivity. A smaller HOMO-LUMO gap typically indicates higher reactivity.

Natural Bond Orbital (NBO) Analysis: NBO analysis offers insights into the bonding and electronic interactions within the molecule, such as charge transfer and hyperconjugative interactions, which contribute to its stability.

Reactivity Predictions and Mechanistic Insights: These analyses would shed light on how this compound is likely to interact with other chemical species.

Electrophilicity and Nucleophilicity Indices: These calculated parameters would quantify the molecule's ability to accept or donate electrons, respectively, which is fundamental to understanding its reaction mechanisms.

Molecular Electrostatic Potential (MEP) Mapping: An MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites of chemical reactivity.

While computational studies have been performed on various other pyrimidine derivatives, the specific data and detailed research findings for this compound are not present in the currently accessible scientific literature. The generation of a detailed article with specific data tables and in-depth discussion on its computational and theoretical chemistry, as per the requested outline, is therefore not possible at this time.

Computational and Theoretical Chemistry Studies

Reactivity Predictions and Mechanistic Insights

Reaction Pathway Simulations and Transition State Identification

Detailed computational studies involving reaction pathway simulations and the identification of transition states for the synthesis or reactions of 4-Chloro-5-(methylsulfanyl)pyrimidine are not extensively available in the current scientific literature. Such studies would typically involve quantum mechanical calculations, like Density Functional Theory (DFT), to map the potential energy surface of a reaction. This would allow for the determination of the lowest energy path from reactants to products, identifying the geometry and energy of any transition states and intermediates along the way. These simulations are crucial for understanding reaction mechanisms, predicting reaction kinetics, and optimizing synthetic routes.

Conformational Analysis and Energy Barrier Calculations

Specific conformational analysis and energy barrier calculations for this compound have not been detailed in available research. A conformational analysis would investigate the different spatial arrangements of the atoms of the molecule, particularly focusing on the rotation around the C-S bond of the methylsulfanyl group. By calculating the energy of the molecule as a function of this rotation, a potential energy surface can be generated. The maxima on this surface would correspond to the energy barriers for interconversion between different conformational minima. These calculations are important for understanding the flexibility of the molecule and its preferred shapes, which can influence its reactivity and biological activity.

Molecular Modeling for Ligand-Target Interactions (focusing on chemical principles)

Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, this is often used to predict the interaction between a potential drug molecule (the ligand) and a biological target, such as a protein or enzyme.

The fundamental chemical principles governing these interactions include:

Electrostatic Interactions: These arise from the attraction or repulsion between charged or partially charged atoms. The pyrimidine (B1678525) ring, with its electronegative nitrogen atoms, and the chloro and methylsulfanyl substituents, contribute to a specific electrostatic potential map for this compound, guiding its interaction with polar residues in a binding site.

Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, forming strong, directional interactions with hydrogen bond donor groups (like -OH or -NH) in a target protein.

Hydrophobic Interactions: The methyl group of the methylsulfanyl substituent can participate in hydrophobic interactions, associating with nonpolar residues in a binding site to release ordered water molecules, which is an entropically favorable process.

Docking studies on pyrimidine derivatives have been used to explore their potential as inhibitors for various enzymes. For instance, in studies of pyrimidine derivatives as potential acetylcholinesterase (AChE) inhibitors, molecular docking revealed key interactions within the enzyme's active site. nih.gov Similarly, docking studies on other substituted pyrimidines have helped to elucidate their binding modes with targets like the main protease of SARS-CoV-2 and Aurora kinases. chemrxiv.orgmdpi.com While not specific to this compound, these studies exemplify the principles of how molecular modeling can be applied to understand its potential biological activity.

Non-Linear Optical (NLO) Properties from Hyperpolarizability Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field. This property is crucial for applications in optoelectronics, such as optical data processing and storage. nih.gov The NLO response of a molecule is related to its ability to be polarized by an electric field, which is described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.).

Computational chemistry, particularly DFT, is a key tool for predicting the NLO properties of new materials. researchgate.net These calculations can determine the components of the polarizability and hyperpolarizability tensors. The key molecular features that lead to a high NLO response are:

Large Dipole Moment: A significant separation of charge within the molecule.

High Degree of Conjugation: Extended π-electron systems, like aromatic rings, facilitate electron movement under an electric field.

Presence of Electron-Donating and Electron-Accepting Groups: A "push-pull" electronic structure enhances the intramolecular charge transfer, which is strongly correlated with a large first hyperpolarizability (β).

For pyrimidine derivatives, the π-deficient nature of the pyrimidine ring makes it an excellent electron-accepting core. nih.gov By attaching suitable electron-donating groups, a molecule with significant NLO properties can be designed. Studies on various pyrimidine derivatives have shown that they can possess significant NLO behavior. nih.govnih.gov

The NLO properties are typically quantified by the following calculated parameters:

PropertySymbolDescription
Dipole MomentµA measure of the separation of positive and negative electrical charges within the molecule.
Mean Polarizability<α>The average ability of the molecule to be polarized by an electric field.
First HyperpolarizabilityβA measure of the second-order NLO response. A large β value is desirable for applications like second-harmonic generation.
Third-order Susceptibilityχ(3)Related to the third-order NLO response, important for applications like optical switching. nih.govnih.gov

This is an interactive data table. The values are representative of what would be calculated in a typical NLO study of a pyrimidine derivative.

Calculations on newly synthesized pyrimidine derivatives have demonstrated that their NLO properties can be significantly enhanced in a crystalline environment. nih.govnih.gov These computational predictions are vital for the rational design of new, high-performance NLO materials.

Applications in Organic Synthesis and Specialized Fields

As a Versatile Building Block for Complex Organic Molecules

4-Chloro-5-(methylsulfanyl)pyrimidine is recognized as a valuable building block for creating complex organic molecules due to its inherent reactivity. The pyrimidine (B1678525) core is a common feature in many biologically active compounds, and functionalized pyrimidines like this one are key intermediates in their synthesis. The chlorine atom is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.

The general utility of pyrimidines bearing both chloro and methylthio groups is well-established in synthetic chemistry. The chloro group is typically the primary site for nucleophilic attack, while the methylthio group can be used for secondary transformations or to modulate the electronic properties of the molecule. For instance, related compounds like ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate (B8431330) are used as starting materials for molecules that inhibit kinases, demonstrating the role of this scaffold in medicinal chemistry. csnvchem.comchemimpex.com The reactivity of halogenated pyrimidines is a cornerstone of their application in synthesizing diverse heterocyclic compounds. chemshuttle.com

Scaffold for the Development of Novel Derivatives

The structure of this compound is an ideal scaffold for generating libraries of novel compounds through systematic chemical modification.

The chloro group at the 4-position of the pyrimidine ring is the most reactive site for nucleophilic aromatic substitution. This allows for the straightforward synthesis of a wide variety of 4-substituted pyrimidine analogues. Research on similar molecules, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, has shown that this position readily reacts with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org This reactivity is a general feature of chloropyrimidines. For example, 4,6-dichloro-2-(methylthio)pyrimidine (B19916) reacts selectively with sodium ethoxide to replace one of the chloro groups. researchgate.net This predictable reactivity enables the introduction of diverse substituents, which is crucial for tuning the biological and physical properties of the resulting molecules in drug discovery and materials science.

Below is a table illustrating the expected nucleophilic substitution reactions at the C4 position of the 4-chloro-pyrimidine scaffold.

NucleophileReagent ExampleResulting C4-Substituent
AmineR₂NH-NR₂
AlkoxideRO⁻Na⁺-OR
ThiolateRS⁻Na⁺-SR
PhenoxidePhO⁻Na⁺-OPh

The functional groups on this compound make it a suitable precursor for constructing fused heterocyclic systems, which are prevalent in many pharmaceutical agents. A key example is the synthesis of pyrimido[4,5-d]pyrimidines, a class of bicyclic heterocycles with a wide range of biological activities. rsc.orgdocksci.comnih.gov

The general strategy often involves an initial nucleophilic substitution at the C4-chloro position with a suitably functionalized amine. The substituent at the C5 position can then be involved in a subsequent intramolecular cyclization to form the second ring. For instance, a common route to pyrimido[4,5-d]pyrimidines involves the reaction of a 4-aminopyrimidine-5-carboxamide (B188243) with a one-carbon unit. rsc.org By analogy, this compound could first be reacted with an amine. The methylsulfanyl group could then be transformed (e.g., via oxidation and substitution) into a group that can participate in the cyclization to form the fused pyrimidine ring. The synthesis of various pyrimido[4,5-d]pyrimidine (B13093195) derivatives has been achieved through efficient one-pot methodologies, highlighting the importance of appropriately substituted pyrimidine precursors. oiccpress.comresearchgate.netmdpi.com

Precursors in Agrochemical Chemistry Research

Substituted pyrimidines are a cornerstone of modern agrochemical research, with many commercial herbicides, fungicides, and insecticides containing this heterocyclic core. The specific combination of halogen and sulfur-containing substituents on the pyrimidine ring is a common motif in molecules designed for crop protection. chemimpex.comchemimpex.com

Analogous compounds, such as 4-chloro-2-(methylthio)-5-(trifluoromethyl)pyrimidine, are explicitly mentioned as intermediates in the manufacture of pesticides, fungicides, and herbicides. Similarly, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a building block for potent herbicides. chemimpex.com The structural features of this compound make it a valuable precursor for developing new agrochemicals. The exploration of open-chain 4-chloro-2-arylpyrimidines as herbicides further underscores the importance of the chloropyrimidine scaffold in this field. digitellinc.com Researchers utilize these intermediates to synthesize novel active ingredients that can offer improved efficacy, selectivity, and environmental profiles for agricultural applications. chemimpex.com

Future Research Directions and Emerging Methodologies

Development of Greener Synthetic Routes and Sustainable Catalysis

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. For the synthesis of functionalized pyrimidines like 4-Chloro-5-(methylsulfanyl)pyrimidine, future research will prioritize the development of greener synthetic methodologies.

Key areas of focus will include:

Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, are inherently atom-economical and efficient. organic-chemistry.orgnih.govfigshare.combohrium.com Research into novel MCRs for the one-pot synthesis of substituted pyrimidines from simple, readily available precursors will be a significant trend. organic-chemistry.orgnih.govfigshare.combohrium.com

Sustainable Catalysis: The use of catalysts that are efficient, reusable, and derived from earth-abundant metals is a cornerstone of green chemistry. Future efforts will likely involve the design of novel catalysts, such as iridium-pincer complexes, for the regioselective synthesis of pyrimidines. organic-chemistry.orgnih.govfigshare.combohrium.com The application of magnetic nanoparticles as recoverable and reusable catalysts also presents a promising avenue for the synthesis of pyrimidine (B1678525) derivatives. mdpi.com

Alternative Energy Sources: The use of microwave and ultrasound irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced solvent usage. nih.govbenthamdirect.com

Photocatalysis: Visible-light-mediated synthesis using organic dyes as photocatalysts offers a metal-free and sustainable approach to constructing pyrimidine scaffolds. nih.govproquest.comresearchgate.net

Green Solvents: The replacement of hazardous organic solvents with more environmentally friendly alternatives like water or ionic liquids is a critical aspect of green synthesis. nih.govbenthamdirect.comtandfonline.com

Interactive Data Table: Comparison of Synthetic Methodologies for Pyrimidines
MethodologyKey AdvantagesPotential for Greener Synthesis
Multicomponent ReactionsHigh atom economy, operational simplicity, reduced wasteExcellent
Sustainable CatalysisHigh efficiency, catalyst recyclability, use of non-toxic metalsExcellent
Microwave/UltrasoundReduced reaction times, improved yields, lower energy consumptionGood
PhotocatalysisUse of renewable energy, metal-free options, mild reaction conditionsExcellent
Green SolventsReduced toxicity and environmental impactExcellent

Exploration of Undiscovered Reactivity Patterns and Selectivities

The reactivity of the this compound core is rich and offers numerous possibilities for functionalization. However, a complete understanding of its reactivity profile is yet to be achieved. Future research will delve into uncovering novel reaction pathways and achieving precise control over selectivity.

C-H Functionalization: Direct C-H bond activation and functionalization is a powerful strategy for the efficient synthesis of complex molecules. thieme-connect.comthieme-connect.comnih.govacs.orgresearchgate.net Exploring transition-metal-catalyzed and metal-free C-H functionalization at various positions of the pyrimidine ring will open up new avenues for creating diverse derivatives. thieme-connect.comthieme-connect.comresearchgate.net

Regioselectivity in Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is a key handle for introducing various substituents via SNAr reactions. wuxiapptec.compreprints.orgarkat-usa.org A deeper investigation into the factors governing regioselectivity, particularly when other reactive sites are present, is crucial. wuxiapptec.comarkat-usa.org Quantum mechanical calculations can aid in understanding and predicting the outcomes of these reactions. wuxiapptec.com

Metal-Catalyzed Cross-Coupling Reactions: The chloro substituent also makes the compound an ideal substrate for a variety of metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Application of Advanced In-Situ Characterization Techniques

A detailed understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. The application of advanced in-situ characterization techniques will be instrumental in achieving this.

In-situ NMR Spectroscopy: Real-time monitoring of reactions using Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable insights into reaction kinetics, the formation of intermediates, and the influence of various reaction parameters. acs.orgiastate.eduwiley.comrsc.orgchemrxiv.org This technique allows for the direct observation of catalytically active species that may be transient and difficult to detect by conventional methods. wiley.com

Operando Spectroscopy: Techniques such as in-situ Infrared (IR) and Raman spectroscopy can provide complementary information about the changes in bonding and molecular structure as a reaction proceeds, particularly in heterogeneous catalytic systems.

These in-situ methods will enable a more rational, data-driven approach to reaction development and optimization for this compound.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction

The intersection of chemistry and artificial intelligence (AI) is a rapidly emerging field with the potential to revolutionize chemical synthesis. For a molecule like this compound, AI and machine learning (ML) can be powerful tools.

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. acs.org

Regioselectivity Prediction: A significant challenge in the functionalization of heterocyclic compounds is controlling regioselectivity. Machine learning models, combined with quantum mechanical descriptors, can predict the most likely site of reaction with high accuracy. nih.govchemrxiv.orgchemrxiv.orgoptibrium.comrsc.org

De Novo Design: AI algorithms can be used to design novel pyrimidine derivatives with desired properties and then propose viable synthetic routes to these target molecules. researchgate.net

The integration of these computational tools will accelerate the discovery and development of new reactions and molecules based on the this compound scaffold.

Expansion of Synthetic Utility for Novel Chemical Scaffolds

This compound is a valuable building block for the synthesis of more complex molecular architectures. Future research will focus on expanding its utility in the construction of novel chemical scaffolds with potential applications in medicinal chemistry and materials science.

Synthesis of Fused Pyrimidines: The reactive sites on the pyrimidine ring can be utilized to construct fused heterocyclic systems, such as thienopyrimidines, pyrimidoquinazolines, and tetrazolopyrimidines. nih.govnih.govresearchgate.netresearchgate.net These fused systems often exhibit unique biological activities.

Medicinal Chemistry Scaffolds: The pyrimidine core is a privileged scaffold in drug discovery, appearing in numerous approved drugs, particularly as kinase inhibitors in oncology. nih.gov this compound can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological targets.

Molecular Hybrids: The concept of creating molecular hybrids by combining the pyrimidine scaffold with other pharmacophores is a promising strategy in drug design to achieve synergistic effects and enhanced efficacy.

Through these expanded synthetic applications, this compound can contribute to the development of novel therapeutics and functional materials.

Q & A

Advanced Research Question

  • Single-crystal XRD : SHELXL refines crystal structures, identifying hydrogen bonding or π-stacking interactions critical for material science applications .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for polymorphic forms .
  • Powder XRD : Detects amorphous impurities affecting bioavailability in drug formulations .

How can computational modeling predict substituent effects on electronic properties?

Advanced Research Question

  • DFT calculations : Optimize geometries at the B3LYP/6-31G* level to predict HOMO-LUMO gaps influenced by electron-withdrawing Cl and electron-donating methylsulfanyl groups .
  • Molecular dynamics (MD) : Simulate solvation effects on reactivity, correlating with experimental kinetics .

What alternative synthetic routes exist for derivatives with enhanced pharmacological profiles?

Advanced Research Question

  • Cyclocondensation : [4+2] reactions with thiourea or isothiocyanates yield annulated pyrimidines with improved bioactivity .
  • Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates .
  • Enzymatic catalysis : Eco-friendly approaches for asymmetric substitutions .

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